N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(2-methoxyphenyl)acetamide
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Overview
Description
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(2-methoxyphenyl)acetamide is a complex organic compound that features an indole moiety, a piperidine ring, and a methoxyphenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then coupled with a piperidine derivative through an amide bond formation, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing biological processes such as cell signaling and gene expression . The piperidine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability and effectiveness.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar biological activities.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Uniqueness
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(2-methoxyphenyl)acetamide is unique due to its combination of an indole moiety, a piperidine ring, and a methoxyphenyl group. This unique structure may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H25N3O3 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H25N3O3/c1-29-21-9-5-2-6-16(21)14-22(27)25-17-10-12-26(13-11-17)23(28)19-15-24-20-8-4-3-7-18(19)20/h2-9,15,17,24H,10-14H2,1H3,(H,25,27) |
InChI Key |
YVXVZMDKHNJSDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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